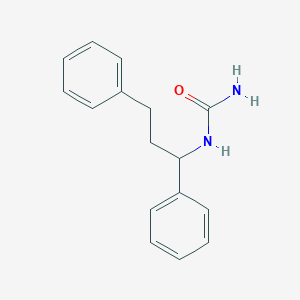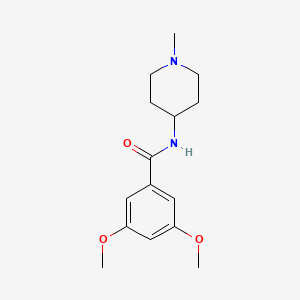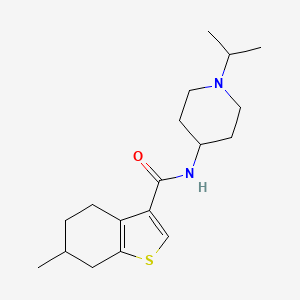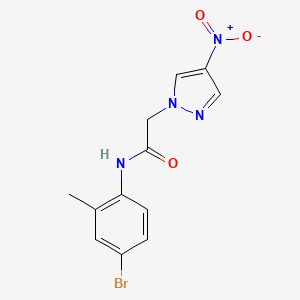
N-(4-ethylcyclohexyl)-N,1-dimethyl-4-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-ethylcyclohexyl)-N,1-dimethyl-4-piperidinamine, also known as S-ethyl-Ketamine (S-EK), is a novel dissociative anesthetic drug that has gained attention in recent years due to its potential use in scientific research. S-EK is structurally similar to ketamine, a well-known anesthetic and analgesic drug, but has a longer duration of action and a more selective mechanism of action.
作用機序
S-EK acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and learning and memory processes. By blocking the activity of the NMDA receptor, S-EK reduces excitatory neurotransmission and produces a dissociative state characterized by feelings of detachment from the external environment.
Biochemical and Physiological Effects
S-EK produces a range of biochemical and physiological effects, including analgesia, sedation, and dissociation. It has been shown to increase the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which may contribute to its antidepressant and anxiolytic effects. S-EK also has anti-inflammatory and antioxidant properties, which could be beneficial in the treatment of inflammatory and oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of S-EK is its longer duration of action compared to ketamine, which allows for longer experimental timeframes and reduces the need for repeated dosing. S-EK also has a more selective mechanism of action, which reduces the risk of unwanted side effects. However, the complex synthesis method and limited availability of S-EK may pose challenges for researchers.
将来の方向性
There are several potential future directions for research on S-EK. One area of interest is its potential use in the treatment of depression, anxiety, and addiction. Further studies are needed to determine the optimal dosing and administration strategies for these indications. Another area of interest is the neuroprotective effects of S-EK, which could have implications for the treatment of neurodegenerative diseases. Additionally, the development of new synthesis methods and the optimization of existing methods could increase the availability and accessibility of S-EK for scientific research.
合成法
The synthesis of S-EK involves the reaction of cyclohexanone with ethylamine and dimethylamine in the presence of a reducing agent. The resulting product is purified through a series of chemical reactions and recrystallization steps to obtain the final product. The synthesis of S-EK is a complex process that requires specialized equipment and expertise.
科学的研究の応用
S-EK has been proposed as a potential tool for scientific research due to its unique pharmacological properties. It has been shown to have a longer duration of action and a more selective mechanism of action compared to ketamine, making it a promising candidate for use in animal models of depression, anxiety, and addiction. S-EK has also been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-ethylcyclohexyl)-N,1-dimethylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N2/c1-4-13-5-7-14(8-6-13)17(3)15-9-11-16(2)12-10-15/h13-15H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCPFCJQEPFWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)N(C)C2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)
![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)

![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![methyl 4-({(3S*,4S*)-3-hydroxy-4-[4-(2-pyridinyl)-1-piperazinyl]-1-pyrrolidinyl}methyl)benzoate](/img/structure/B5104503.png)

![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)


![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-quinolinol](/img/structure/B5104542.png)

![3,8-dibromo-4b,9b-bis(4-chlorophenyl)-4b,5,9b,10-tetrahydroindolo[3,2-b]indole](/img/structure/B5104560.png)
![4-chloro-1-[4-(3-methoxyphenoxy)butoxy]-2-methylbenzene](/img/structure/B5104563.png)